Sucralose 6-acetate

Description

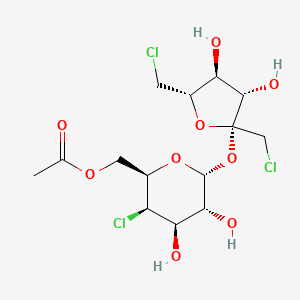

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3-chloro-4,5-dihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl3O9/c1-5(18)23-3-7-8(17)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,19-22H,2-4H2,1H3/t6-,7-,8+,9-,10+,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACOTAQCKSDLDE-YKEUTPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105066-21-5 | |

| Record name | Sucralose 6-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105066215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCRALOSE 6-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TS2P304SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biotransformation Pathways of Sucralose 6 Acetate

Chemical Synthesis Routes for Sucrose-6-Acetate Formation

The synthesis of sucralose (B1001) from sucrose (B13894) is a multi-step process where the selective protection of certain hydroxyl groups is crucial. Sucrose-6-acetate is a pivotal intermediate in one of the most common industrial routes, as it protects the C6-hydroxyl group on the glucose moiety, allowing for the desired chlorination at other specific positions. sciencesnail.com

Several methods have been developed to achieve the selective acetylation of sucrose at the 6-position to form sucrose-6-acetate.

Trimethyl Orthoacetate Method: This method involves the reaction of sucrose with trimethyl orthoacetate in the presence of an acid catalyst, such as p-toluenesulfonic acid, within an organic solvent like dimethylformamide (DMF). google.comgoogle.com The reaction initially forms a sucrose 4,6-orthoester, which is then hydrolyzed to yield a mixture of sucrose-4-acetate and sucrose-6-acetate. google.comgoogle.com Subsequent isomerization under basic conditions, often using a tertiary amine like tert-butylamine, converts the 4-acetate isomer into the more stable 6-acetate. google.com This process is favored for its high conversion rate of sucrose and efficient utilization of trimethyl orthoacetate. google.com Another approach utilizes 1,1-dimethoxyethene (B1580634) with an acid catalyst to produce the sucrose 4,6-orthoester, which is then converted to the 6-ester. google.com

Organotin Method: The use of organotin compounds, such as dibutyltin (B87310) oxide, is another well-established method for regioselective acylation of sucrose. google.comrsc.org In this process, sucrose reacts with the organotin compound in a polar aprotic solvent like DMF to form a stannylene acetal (B89532). google.comgoogle.com This tin-sucrose adduct then reacts with an acylating agent, like acetic anhydride, to selectively form the sucrose-6-ester. rsc.orggoogle.com The regioselectivity is attributed to the structure of the stannylene acetal in solution and potential intramolecular migration of the stannylene group. nih.gov While effective, this method has drawbacks related to the need to recover the organotin compound and the complexities of solid handling, which can make continuous industrial production challenging. google.com

| Methodology | Reagents | Key Steps | Advantages/Disadvantages |

| Trimethyl Orthoacetate | Sucrose, Trimethyl Orthoacetate, Acid Catalyst (e.g., p-toluenesulfonic acid), Base (e.g., tert-butylamine), Solvent (e.g., DMF) | 1. Formation of sucrose 4,6-orthoester. 2. Hydrolysis to a mixture of 4- and 6-acetates. 3. Isomerization to yield sucrose-6-acetate. google.comgoogle.com | Advantages: High sucrose conversion, efficient reagent use. google.comDisadvantages: Requires careful control of hydrolysis and isomerization steps. |

| Organotin | Sucrose, Dibutyltin Oxide, Acylating Agent (e.g., Acetic Anhydride), Solvent (e.g., DMF) | 1. Formation of a tin-sucrose adduct (stannylene acetal). 2. Reaction with an acylating agent to form sucrose-6-ester. google.comnih.gov | Advantages: High regioselectivity. nih.govDisadvantages: Toxicity of organotin compounds, recovery of the tin reagent is necessary, difficult for continuous production. google.comorganic-chemistry.org |

The "monoester method" is a prominent industrial route for sucralose synthesis, with sucrose-6-acetate as the central intermediate. patsnap.com This pathway involves the following general steps:

Acylation: Sucrose is selectively acetylated to form sucrose-6-acetate using methods like those described above. patsnap.com This step is critical for protecting the primary hydroxyl group at the C6 position of the glucose unit from chlorination. sciencesnail.com

Chlorination: The sucrose-6-acetate is then chlorinated. A common method uses a Vilsmeier-type reagent, which can be generated from thionyl chloride and DMF, or other chlorinating agents like phosphorus pentachloride. sciencesnail.comspkx.net.cngoogle.com This step selectively replaces the hydroxyl groups at the 4, 1', and 6' positions with chlorine atoms to produce sucralose-6-acetate. sciencesnail.com

Deacetylation: The final step is the removal of the acetyl protecting group from sucralose-6-acetate. This is typically achieved by hydrolysis in a basic solution, such as using sodium methoxide (B1231860) in methanol (B129727), to yield the final product, sucralose. sciencesnail.comresearchgate.net

This process is considered highly suitable for industrialization due to its relatively short synthesis route and high yield. google.com After synthesis, purification steps are necessary to remove any remaining solvents and by-products to achieve the high purity required for food-grade sucralose. patsnap.com

Selective Acetylation Methodologies (e.g., Trimethyl Orthoacetate, Organotin)

Biotransformation and Metabolic Generation of Sucralose 6-Acetate

While sucralose was initially thought to pass through the body unmetabolized, emerging evidence suggests it can be acetylated in the gut. healthline.comtandfonline.com

The human gastrointestinal tract contains a complex ecosystem of microorganisms capable of metabolizing a wide range of compounds. nih.gov It is known that intestinal bacteria can acetylate xenobiotic compounds. tandfonline.com Studies have indicated that sucralose can alter the composition of the gut microbiota. frontiersin.orgnih.gov

Research has shown that after sucralose is ingested, acetylated metabolites, including sucralose-6-acetate, can be found in fecal samples of rats. tandfonline.comtandfonline.com This suggests that gut bacteria may be responsible for the acetylation of sucralose. tandfonline.com In one rodent study, sucralose-6-acetate was detected in feces at levels up to 10% relative to the amount of sucralose, indicating that acetylation occurs within the intestines. tandfonline.comncsu.edu This biotransformation is significant as it demonstrates that sucralose is not entirely biologically inert. tandfonline.com

Specific enzymes and microorganisms have been identified that can catalyze both the acetylation of sucrose to sucrose-6-acetate and the deacetylation of sucralose-6-acetate to sucralose.

Bacillus amyloliquefaciens : A newly isolated strain, Bacillus amyloliquefaciens WZS01, has demonstrated the ability to perform both regioselective acylation and deacetylation reactions relevant to sucralose production. researchgate.netnih.gov Immobilized cells of this bacterium can be used to synthesize sucrose-6-acetate from sucrose with a yield greater than 95%. researchgate.netnih.gov Furthermore, the free cells of this bacterium can hydrolyze sucralose-6-acetate to produce sucralose with a yield exceeding 99%. researchgate.netnih.gov This dual capability makes it a potential biocatalyst for the enzymatic production of sucralose. researchgate.netnih.gov The SacB gene from B. amyloliquefaciens encodes for the enzyme levansucrase, a type of fructosyltransferase, which is involved in fructose (B13574) polymer synthesis from sucrose. cambridge.orgnih.govresearchgate.net

Fructosyltransferase (FTase) : Enzymes, particularly fructosyltransferases, have been explored for the biosynthesis of sucrose-6-acetate. nih.govsmolecule.com FTase from Aspergillus sp. GX-0010, for example, can catalyze the synthesis of sucrose-6-acetate from sucrose and glucose-6-acetate. nih.gov Other enzymes like lipases have also been used for the deacetylation of sucralose-6-acetate. researchgate.netgoogle.com These enzymatic methods are advantageous because they are highly specific and can operate under mild conditions, potentially reducing by-products and simplifying purification processes. researchgate.netsmolecule.com

| Microorganism/Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | Reported Yield |

| Bacillus amyloliquefaciens WZS01 (Immobilized cells) | Regioselective Acylation | Sucrose | Sucrose-6-acetate | >95% researchgate.netnih.gov |

| Bacillus amyloliquefaciens WZS01 (Free cells) | Deacetylation (Hydrolysis) | Sucralose-6-acetate | Sucralose | >99% researchgate.netnih.gov |

| Fructosyltransferase (Aspergillus sp. GX-0010) | Acylation | Sucrose and Glucose-6-acetate | Sucrose-6-acetate | Not specified nih.gov |

| Lipases | Deacetylation | Sucralose-6-acetate | Sucralose | Up to 95% researchgate.net |

Microbial Acetylation of Sucralose in Biological Systems (e.g., Gut Microbiota)

Presence as an Impurity in Commercial Sucralose Formulations

Sucralose-6-acetate is a known process-related impurity that can be present in the final commercial sucralose product. tandfonline.com Its presence is a direct consequence of the manufacturing process where it is synthesized as an intermediate. tandfonline.com

Recent analyses of commercial sucralose samples have found sucralose-6-acetate at levels up to 0.67%. tandfonline.comncsu.edudoctaris.com Regulatory bodies like the European Food Safety Authority have set maximum permissible levels for such impurities in food products. healthline.com The Food Chemical Codex specification for sucralose requires an assay of 98% to 102% purity and establishes strict limits on various impurities. google.com Food manufacturers must ensure their sucralose supply meets these standards, which often involves rigorous testing and analysis of the raw material. healthline.comgoogle.com While some major brands state that their products are routinely tested and that sucralose-6-acetate is not present, its potential existence as a manufacturing by-product remains a point of scrutiny. healthline.com

Characterization and Quantification of Impurity Levels

This compound is recognized as an impurity resulting from the manufacturing process of sucralose. tandfonline.comnih.govchemistryworld.com Its accurate measurement in the final product is essential for quality control. cnif.cnresearchgate.net Recent analyses of commercial sucralose samples have detected the presence of sucralose-6-acetate at levels up to 0.67%. tandfonline.comdoctaris.comnih.gov Moreover, studies in rodent models have shown that sucralose-6-acetate can be present in fecal samples at concentrations up to 10% relative to the amount of sucralose, suggesting in vivo acetylation. tandfonline.comdoctaris.comnih.gov

Various analytical techniques have been developed for the separation and quantification of this compound. High-performance liquid chromatography (HPLC) is a widely used method. ingentaconnect.comingentaconnect.comcnif.cn Different detection systems can be coupled with HPLC for this purpose:

HPLC with Evaporative Light Scattering Detector (HPLC-ELSD) : This method has been validated for determining sucralose-6-acetate, showing a linear range between 1.10 and 11.03 mg/mL. cnif.cn

HPLC with Diode-Array Detector (HPLC-DAD) : This technique allows for the rapid quantification of this compound. ingentaconnect.comresearchgate.net A key finding is that at a specific wavelength of 191 nm, sucrose and this compound exhibit an equal molar extinction coefficient. ingentaconnect.comingentaconnect.com This allows for the use of a readily available sucrose standard for the quantification of this compound, circumventing the need for a dedicated, and often unstable, this compound standard. ingentaconnect.comingentaconnect.comresearchgate.net

High-Performance Anion-Exchange (HPAE) chromatography with Pulsed Amperometric Detection (PAD) : This method is effective for analyzing sucrose acetates in crude product mixtures. researchgate.net

More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and selectivity for detection. researchgate.net Methods such as LC/Q-TOF-MS (quadrupole time-of-flight mass spectrometry) and LC/MS-MS (tandem mass spectrometry) have been evaluated for the analysis of sucralose and its derivatives. researchgate.net For precise quantification, especially in complex matrices, the use of a deuterated internal standard like sucralose-d6 (B562330) is often crucial. researchgate.net

Table 1: Research Findings on this compound Impurity Levels

| Sample Type | Finding | Source |

|---|---|---|

| Commercial Sucralose | Found at levels up to 0.67% | tandfonline.comdoctaris.comnih.gov |

| Rat Fecal Samples (after sucralose dosing) | Found at levels up to 10% relative to sucralose | tandfonline.comdoctaris.comnih.gov |

Table 2: Analytical Methods for Quantification of this compound

| Method | Detector | Key Parameters / Findings | Source |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Evaporative Light Scattering (ELSD) | Linear range: 1.10-11.03 mg/mL. Provides a reference for detection and analysis. | cnif.cn |

| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD) | Detection at 191 nm allows the use of sucrose as a standard for quantification. | ingentaconnect.comingentaconnect.comresearchgate.net |

| High-Performance Anion-Exchange Chromatography (HPAE) | Pulsed Amperometric Detection (PAD) | Effective for analyzing various sucrose acetates in crude mixtures. | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC/MS-MS) | Triple Quadrupole | Highly sensitive method; use of a deuterated standard is key for precise quantitation. | researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic acid |

| Dicyclohexylcarbodiimide (DCC) |

| N,N-dimethylformamide (DMF) |

| Glucose-6-acetate |

| p-Toluenesulfonic acid (p-TsOH) |

| Phosphorous pentachloride (PCl₅) |

| Sucralose |

| This compound |

| Sucrose |

| Thionyl chloride (SOCl₂) |

Advanced Analytical Methodologies for Sucralose 6 Acetate Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of sucralose (B1001) 6-acetate. Due to the compound's structural similarity to sucrose (B13894) and other acetylated sucrose isomers, high-resolution separation techniques are essential. ingentaconnect.com

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a robust method for the determination of sucralose 6-acetate, which lacks a strong UV chromophore. cnif.cneuropa.eu This technique is suitable for detecting non-volatile analytes and provides a response proportional to the mass of the analyte, making it valuable for quantification.

One established HPLC-ELSD method for the determination of sucrose-6-acetate utilizes a ZORBAX SB-Aq column with a mobile phase consisting of methanol (B129727) and water in a 5:90 (v/v) ratio. cnif.cn The system operates at a flow rate of 0.8 mL/min, with the ELSD drift tube temperature maintained at 85 °C and a nitrogen gas flow rate of 1.5 L/min. cnif.cn This method has been successfully verified for the detection and quantification of sucrose-6-acetate. cnif.cn Furthermore, HPLC-ELSD has been employed to certify the purity of sucralose-6-acetate standards, with one study confirming a purity of 99.7%. tandfonline.comdoctaris.com

| Parameter | Value | Reference |

| Column | ZORBAX SB-Aq | cnif.cn |

| Mobile Phase | Methanol/Water (5:90, v/v) | cnif.cn |

| Flow Rate | 0.8 mL/min | cnif.cn |

| ELSD Drift Tube Temp. | 85 °C | cnif.cn |

| Nitrogen Flow Rate | 1.5 L/min | cnif.cn |

High-Performance Liquid Chromatography with Diode Array Detection (DAD)

While this compound has weak UV absorptivity, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) can be utilized for its analysis, particularly at low wavelengths. researchgate.netingentaconnect.comnih.gov A significant advantage of this method is the ability to use sucrose as a standard for the quantification of this compound, which simplifies the analytical process by avoiding the tedious preparation of a pure this compound standard. ingentaconnect.com

Research has demonstrated that at a detection wavelength of 191 nm, sucrose and this compound exhibit an equal molar extinction coefficient. ingentaconnect.com This allows for the accurate determination of this compound in synthesis mixtures where residual sucrose is present. ingentaconnect.comingentaconnect.com The method's accuracy and precision have been assessed through recovery experiments, proving its suitability for optimizing sucralose production. ingentaconnect.com HPLC-DAD is also frequently combined with other detectors, such as ELSD, to enable the simultaneous analysis of various sweeteners and preservatives in complex samples like beverages. potravinarstvo.compotravinarstvo.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the trace analysis of sucralose and its related compounds, including sucralose-6-acetate. sci-hub.se This methodology has been instrumental in identifying sucralose-6-acetate as an impurity in commercial food-grade sucralose. tandfonline.comdoctaris.com

For the trace detection of sucralose in environmental water samples, online Solid-Phase Extraction (SPE) coupled with LC-MS/MS provides a rapid and sensitive analytical approach. fiu.eduresearchgate.net This method can achieve method detection limits (MDLs) in the low nanogram per liter (ng/L) range, such as 4.5 ng/L in deionized water and 8.5 ng/L in drinking water. fiu.edunih.gov For even more challenging matrices like seawater, coupling online SPE with high-resolution mass spectrometry (HRMS) can yield MDLs as low as 1.4 ng/L. nih.gov In food analysis, LC-MS/MS methods have been developed to quantify sucralose with limits of quantification (LOQ) down to 0.5 µg/kg. jfda-online.com The use of a deuterated internal standard, such as sucralose-d6 (B562330), is a common practice in LC-MS/MS to ensure accurate quantification. researchgate.netacs.orgcaymanchem.com

Method Validation and Quantification Strategies

Validating analytical methods is crucial to ensure reliable and reproducible results. This involves establishing appropriate quantification strategies and determining key analytical performance parameters.

Application of Internal and External Standard Methodologies

Both internal and external standard calibration methods are employed for the quantification of this compound. A comparative study using HPLC-ELSD found both approaches to be effective for the determination of sucrose-6-acetate. cnif.cn

The external standard method involves creating a calibration curve from known concentrations of a standard and is simpler to implement. The internal standard method, which involves adding a constant amount of a similar compound (the internal standard) to all samples and standards, can correct for variations in sample injection volume and potential matrix effects. In the direct comparison, the internal standard method demonstrated slightly better performance, with a relative standard deviation (RSD) of less than 2.0%, compared to the external standard method's RSD of less than 3.0%. cnif.cn For the highly sensitive LC-MS/MS analyses, isotopically labeled internal standards like sucralose-d6 are preferred to compensate for matrix-induced ion suppression and variations during sample preparation and analysis. researchgate.netacs.orgcaymanchem.com

Determination of Analytical Parameters (e.g., Linearity, Limits of Detection, Limits of Quantification)

The performance of analytical methods is characterized by several key parameters, including linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).

For the HPLC-ELSD analysis of sucrose-6-acetate, a study established a linear range of 1.10–11.03 mg/mL with a linear correlation coefficient (r²) exceeding 0.99 for both internal and external standard methods. cnif.cn The internal standard method yielded a lower LOD and LOQ of 31.04 µg/mL and 103.46 µg/mL, respectively. cnif.cn An HPLC-DAD method for sucralose in beverages reported an LOD of 10.4 mg/dm³ and an LOQ of 31.4 mg/dm³. potravinarstvo.com

Trace analysis methods for sucralose using LC-MS/MS demonstrate significantly lower detection limits. An online SPE-LC-MS/MS method for water analysis reported an MDL of 4.5 ng/L. fiu.edu A separate LC-MS/MS method for sweeteners in various foods established an LOQ for sucralose at 0.5 µg/kg. jfda-online.com

| Method | Analyte | Linearity Range | LOD | LOQ | Reference |

| HPLC-ELSD | Sucrose-6-acetate | 1.10–11.03 mg/mL | 31.04 µg/mL | 103.46 µg/mL | cnif.cn |

| HPLC-DAD | Sucralose | Not Specified | 10.4 mg/L | 31.4 mg/L | potravinarstvo.com |

| LC-MS/MS | Sucralose | Not Specified | 4.5 ng/L (MDL) | Not Specified | fiu.edu |

| LC-MS/MS | Sucralose | Not Specified | Not Specified | 0.5 µg/kg | jfda-online.com |

Cellular and Molecular Mechanisms of Action of Sucralose 6 Acetate in Vitro Studies

Genotoxic Potential and DNA Integrity Assessment

In vitro studies have raised concerns about the genotoxic potential of sucralose-6-acetate, indicating that it can damage DNA. ncsu.edufood-safety.comgeneonline.com

Mechanistic Classification of Genotoxicity (e.g., Clastogenic Effects)

The genotoxicity of sucralose-6-acetate has been classified as clastogenic. doctaris.comresearchgate.netnih.gov This means it can cause structural changes to chromosomes, such as breaks or rearrangements. acsh.org This classification is based on findings from specialized assays designed to determine the specific mechanism of DNA damage. doctaris.comresearchgate.netnih.gov The ability to induce chromosomal damage is a significant concern as it can lead to genetic instability. acsh.org

High-Throughput Genotoxicity Screening Tools (e.g., MultiFlow® Assay, Micronucleus Test)

To assess the genotoxic potential of sucralose-6-acetate, researchers have utilized advanced high-throughput screening tools. Both the MultiFlow® assay and the in vitro mammalian cell micronucleus (MN) test have indicated that sucralose-6-acetate is genotoxic. doctaris.comresearchgate.netnih.govtandfonline.com

The MultiFlow® assay , a rapid flow cytometric method, identified a clastogenic signature for sucralose-6-acetate in human TK6 cells. doctaris.comtandfonline.com This assay measures multiple biomarkers to predict whether a compound is a clastogen (causes DNA strand breaks) or an aneugen (causes changes in chromosome number). doctaris.comtandfonline.com Sucralose-6-acetate was found to be clastogenic at concentrations as low as 353 μg/ml. acsh.org

The in vitro micronucleus (MN) test is another standard assay used to detect cytogenetic damage. doctaris.comtandfonline.com This test identifies small, extra-nuclear bodies called micronuclei, which are formed as a result of DNA breakage or chromosome loss. doctaris.comtandfonline.com In TK6 cells, sucralose-6-acetate was shown to be positive in the micronucleus test, further confirming its genotoxic activity. acsh.orgtandfonline.com

Table 1: Genotoxicity Screening of Sucralose-6-Acetate

| Assay | Cell Line | Finding | Reference |

|---|---|---|---|

| MultiFlow® Assay | Human TK6 cells | Clastogenic | doctaris.com, tandfonline.com |

| Micronucleus (MN) Test | Human TK6 cells | Positive for cytogenetic damage | tandfonline.com, acsh.org |

| In vitro exposure | Human blood cells | Caused DNA strand breaks | ncsu.edu, sciencealert.com |

Impact on Gastrointestinal Epithelial Barrier Function

In vitro studies have also investigated the effects of sucralose-6-acetate on the gastrointestinal tract, specifically its impact on the integrity of the epithelial barrier.

In Vitro Models of Intestinal Permeability ("Leaky Gut" Phenomenon)

Research using in vitro models of the human gut has shown that both sucralose (B1001) and sucralose-6-acetate can increase the permeability of the intestinal wall, a phenomenon often referred to as "leaky gut". ncsu.edusciencealert.comnewfoodmagazine.com This increased permeability means that substances that would typically be contained within the gut and eliminated from the body can leak into the bloodstream. ncsu.edufood-safety.comncmedsoc.org This disruption of the intestinal barrier was observed in experiments using human gut epithelial tissues. ncsu.edu

Disruption of Tight Junctions in Human Intestinal Epithelium

The increased intestinal permeability caused by sucralose-6-acetate is attributed to its damaging effect on "tight junctions". ncsu.edufood-safety.comfoodbusinessnews.net Tight junctions are protein complexes that connect adjacent cells in the gut lining, forming a crucial barrier. taylorandfrancis.comtaylorandfrancis.com In vitro studies on human transverse colon epithelium demonstrated that sucralose-6-acetate impairs the integrity of these tight junctions. doctaris.comtandfonline.comtaylorandfrancis.com This was confirmed by measurements of transepithelial electrical resistance (TEER), an indicator of barrier function, which was reduced after exposure to the compound. doctaris.comtandfonline.comtaylorandfrancis.com The disruption of these junctions allows for the passage of ions and macromolecules through the paracellular space, contributing to a "leaky gut". taylorandfrancis.com Furthermore, exposure of gut cells to sucralose-6-acetate led to increased activity in genes associated with inflammation, oxidative stress, and carcinogenicity. ncsu.edufood-safety.comnewfoodmagazine.com

Table 2: Effects of Sucralose-6-Acetate on Gastrointestinal Epithelium

| Effect | In Vitro Model | Finding | Reference |

|---|---|---|---|

| Intestinal Permeability | Human gut epithelial tissues | Increased permeability ("leaky gut") | ncsu.edu, newfoodmagazine.com, sciencealert.com |

| Tight Junction Integrity | Human transverse colon epithelium | Damaged tight junctions | doctaris.com, tandfonline.com, taylorandfrancis.com |

| Gene Expression | Human gut cells | Increased activity in genes related to inflammation, oxidative stress, and carcinogenicity | ncsu.edu, food-safety.com, newfoodmagazine.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sucralose 6-acetate |

| Sucralose |

| γH2A.X |

| p53 |

| p-H3 |

| Metallothionein (B12644479) 1G (MT1G) |

| Cytochrome P450 1A2 (CYP1A2) |

| Cytochrome P450 2C19 (CYP2C19) |

| Formazan |

| Oligomycin |

| CCCP |

| Fura-2 AM |

| Ruthenium red |

| Claudin 3 |

| Mucin |

| Azoxymethane |

| Sodium dextran (B179266) sulfate (B86663) |

| GIP |

| GLP-1 |

| GLUT-4 |

| T1R2 |

| T1R3 |

| CCK |

| Lactisole |

| MAPK8 |

| APTX |

| EID1 |

| TNF-α |

| IL-1β |

| L-tryptophan |

| Quinolinic acid |

| 2-aminomuconic acid |

| Kynurenic acid |

| CEBP-α |

| ACC |

| Adiponectin |

| Resistin |

| IL-6 |

| IL-8 |

| Il-1B |

| PGC1-α |

| Aspartame |

| Saccharin |

| Stevia |

| Perillartine |

| Budesonide |

| D-lactic acid |

| Enterococcus faecalis |

| E. coli |

| Lipopolysaccharide (LPS) |

| N-acetylcysteine (NAC) |

| Thymidine kinase 6 (TK6) |

| Caco-2 |

| HT-29 |

| HEK-293 |

| mHypoE-N 43/5 |

| MIN6 |

| STC-1 |

Modulation of Gene Expression and Cellular Pathways

Exposure of human intestinal cells to sucralose-6-acetate has been shown to alter the expression of numerous genes, indicating a potential to disrupt normal cellular processes. These alterations are linked to key pathways involved in oxidative stress, inflammation, and carcinogenesis.

Transcriptomic Analysis (e.g., RNA-seq) and Gene Upregulation in Intestinal Epithelium

To investigate the impact of sucralose-6-acetate on the gastrointestinal system, researchers have employed advanced in vitro models of human intestinal epithelium, such as the RepliGut® System. doctaris.comncsu.eduresearchgate.netnih.gov Transcriptomic analysis using RNA-sequencing (RNA-seq) was performed on these tissues after exposure to the compound. doctaris.comresearchgate.nettandfonline.comtechnologynetworks.com The results of this analysis indicated that sucralose-6-acetate significantly increased the expression of genes associated with inflammation, oxidative stress, and cancer. doctaris.comncsu.eduresearchgate.netnih.govfuturity.org This upregulation of specific gene pathways suggests that the compound is biologically active in intestinal cells and can trigger distinct cellular stress responses. ncsu.edufuturity.org

Specific Gene Expression Alterations Associated with Oxidative Stress (e.g., Metallothionein 1G, GPX3)

Among the genes affected by sucralose-6-acetate, those related to oxidative stress showed significant changes. The most pronounced upregulation was observed in the metallothionein 1G (MT1G) gene. doctaris.comncsu.eduresearchgate.netnih.gov This finding is significant as MT1G is a known biomarker for oxidative stress. tandfonline.com In some studies on the parent compound, sucralose, upregulation of the antioxidant gene Glutathione Peroxidase 3 (GPX3) was interpreted as a cellular compensatory response to an increase in reactive oxygen species (ROS). doctaris.com The marked increase in MT1G expression following exposure to sucralose-6-acetate points to the induction of a potent oxidative stress response in intestinal epithelial cells. doctaris.comtechnologynetworks.comfuturity.org

Specific Gene Expression Alterations Associated with Inflammatory Responses (e.g., SHMT2, ATF3, CHST3)

In vitro studies have identified marked upregulation of several genes linked to inflammatory processes upon exposure to sucralose-6-acetate. doctaris.comtandfonline.comtaylorandfrancis.com Key among these are Serine Hydroxymethyltransferase 2 (SHMT2), Activating Transcription Factor 3 (ATF3), and Carbohydrate Sulfotransferase 3 (CHST3). tandfonline.comtaylorandfrancis.com Research indicates that SHMT2, a mitochondrial enzyme, was elevated 81.23-fold. tandfonline.com ATF3, a transcription factor and a marker of oxidative stress, saw a 54.49-fold increase. tandfonline.com The CHST3 gene, which encodes an enzyme involved in chondroitin (B13769445) sulfate formation, was upregulated by 9.26-fold. tandfonline.com These specific gene alterations signal a disruption of cellular homeostasis and the activation of inflammatory pathways. doctaris.comtaylorandfrancis.com

Table 1: Gene Expression Changes in Human Intestinal Epithelium Exposed to Sucralose-6-Acetate This table summarizes the fold increase in the expression of specific genes associated with inflammation and oxidative stress following in vitro exposure to sucralose-6-acetate, as reported in scientific literature.

| Gene | Associated Pathway | Fold Increase vs. Control |

|---|---|---|

| MT1G | Oxidative Stress | Greatest Expression Increase |

| SHMT2 | Inflammation / Carcinogenesis | 81.23 |

| ATF3 | Inflammation / Oxidative Stress | 54.49 |

| CHST3 | Inflammation / Carcinogenesis | 9.26 |

Data sourced from Schiffman et al., 2023. tandfonline.com

Gene Expression Changes Related to Carcinogenesis

The transcriptomic data reveals that sucralose-6-acetate upregulates genes that are not only involved in inflammation and oxidative stress but are also implicated in carcinogenesis. ncsu.edutechnologynetworks.comfuturity.orgmedicalnewstoday.comhealthline.comgeneonline.com For instance, the enzyme SHMT2, which was significantly upregulated, is known to initiate lymphoma development and drive the progression of colorectal cancer. tandfonline.com Similarly, ATF3 plays a role in oncogenesis, and elevated expression of CHST3 has been correlated with glioma malignancy. tandfonline.com The increased activity of genes associated with cancer suggests that sucralose-6-acetate can induce cellular changes that may be linked to the early stages of malignant transformation. futurity.orgmedicalnewstoday.comhealthline.com

Enzymatic Interactions and Metabolic Interference

Beyond altering gene expression, sucralose-6-acetate has been shown to interact directly with key enzyme systems responsible for metabolism and detoxification.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C19)

In vitro assays using human liver microsomes were conducted to assess the effect of sucralose-6-acetate on cytochrome P450 (CYP450) enzymes, which are crucial for metabolizing foreign compounds. tandfonline.com The results demonstrated that sucralose-6-acetate acts as an inhibitor of two specific CYP450 isoforms: CYP1A2 and CYP2C19. doctaris.comncsu.eduresearchgate.netnih.govnih.govresearchgate.net This inhibition can interfere with the body's ability to process a wide range of substances, potentially leading to altered metabolic outcomes.

Table 2: Inhibition of Cytochrome P450 Enzymes by Sucralose-6-Acetate This table indicates the specific Cytochrome P450 isoforms that were found to be inhibited by sucralose-6-acetate in in vitro screening assays.

| Enzyme Family | Specific Isoform Inhibited |

|---|---|

| Cytochrome P450 | CYP1A2 |

| Cytochrome P450 | CYP2C19 |

Data sourced from Schiffman et al., 2023. tandfonline.com

Disruption of Essential Cellular Processes

In vitro research has identified several ways in which sucralose-6-acetate can disrupt fundamental cellular processes. These studies, primarily utilizing human cell lines, have highlighted the compound's potential to induce genotoxicity, compromise intestinal barrier function, and alter gene expression related to critical cellular pathways.

Genotoxicity and Clastogenicity

A significant finding from in vitro studies is the genotoxic nature of sucralose-6-acetate. doctaris.comresearchgate.netncsu.edunews-medical.net Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and other adverse effects.

Research involving the exposure of human blood cells to sucralose-6-acetate has demonstrated its capacity to cause DNA damage. ncsu.edunews-medical.net Specifically, the compound has been shown to be clastogenic, meaning it causes breaks in DNA strands. doctaris.comresearchgate.nettandfonline.comtechnologynetworks.com This was determined using a high-throughput genotoxicity screening tool known as the MultiFlow® assay, as well as a micronucleus (MN) test, which detects damage to chromosomes. doctaris.comncsu.edu The formation of micronuclei is an indicator of chromosomal damage and genomic instability. doctaris.com

Table 1: Genotoxicity Assays for Sucralose-6-Acetate

| Assay | Cell Type | Finding | Mechanism | Citation |

|---|---|---|---|---|

| MultiFlow® Assay | Human blood cells | Genotoxic | Clastogenic (DNA strand breaks) | doctaris.comncsu.edu |

| Micronucleus (MN) Test | Human TK6 cells | Cytogenetic damage | Indication of DNA breakage or chromosomal aberrations | doctaris.com |

Impairment of Intestinal Barrier Function

The integrity of the intestinal epithelium is crucial for maintaining a barrier between the gut lumen and the internal environment. In vitro studies using models of human gut epithelial tissues, such as the RepliGut® System, have shown that both sucralose and sucralose-6-acetate can compromise this barrier. ncsu.edutandfonline.comtechnologynetworks.com

Exposure to sucralose-6-acetate was found to damage the "tight junctions," which are the protein complexes that seal the space between adjacent epithelial cells. ncsu.edutechnologynetworks.comfood-safety.com This damage leads to increased permeability of the gut wall, a condition often referred to as "leaky gut". ncsu.edunews-medical.nettechnologynetworks.comfood-safety.com The impairment of the intestinal barrier was quantified by measurements of transepithelial electrical resistance (TEER) and permeability in human transverse colon epithelium. tandfonline.comnih.gov

Alterations in Gene Expression

RNA sequencing analysis of human intestinal epithelium exposed to sucralose-6-acetate has revealed significant changes in the expression of genes associated with several critical cellular pathways. ncsu.edunews-medical.nettandfonline.com The most notable findings include the upregulation of genes related to:

Oxidative Stress: This indicates an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, which can lead to cellular damage. researchgate.netncsu.edunews-medical.nettandfonline.comfood-safety.commedicalnewstoday.comfuturity.org

Inflammation: Increased expression of inflammatory genes suggests the initiation of an inflammatory response at the cellular level. researchgate.netncsu.edunews-medical.nettandfonline.comfood-safety.comnih.govmedicalnewstoday.comfuturity.orgprogress.org.uk

Carcinogenicity: The upregulation of genes associated with cancer development is a significant concern. researchgate.netncsu.edunews-medical.nettandfonline.comfood-safety.commedicalnewstoday.comfuturity.org

Among the affected genes, the greatest increase in expression was observed for the metallothionein 1G gene (MT1G). ncsu.edutandfonline.comnih.gov

Table 2: Gene Expression Changes in Human Intestinal Epithelium Exposed to Sucralose-6-Acetate

| Affected Cellular Process | Key Gene Finding | Implication | Citation |

|---|---|---|---|

| Oxidative Stress | Increased expression of related genes | Cellular damage from reactive oxygen species | ncsu.edutandfonline.commedicalnewstoday.com |

| Inflammation | Increased expression of related genes | Initiation of an inflammatory response | ncsu.edutandfonline.comnih.govmedicalnewstoday.com |

| Carcinogenicity | Increased expression of related genes | Potential for cancer development | ncsu.edutandfonline.commedicalnewstoday.com |

| Metal Detoxification | Greatest expression increase in MT1G | Cellular stress response | ncsu.edutandfonline.comnih.gov |

Inhibition of Cytochrome P450 Enzymes

Further in vitro studies have shown that sucralose-6-acetate can inhibit members of the cytochrome P450 (CYP) family of enzymes. tandfonline.comnih.gov Specifically, it was found to inhibit CYP1A2 and CYP2C19. tandfonline.comnih.gov These enzymes are essential for the metabolism of a wide variety of compounds, including drugs and toxins. Inhibition of these enzymes can disrupt normal metabolic processes and potentially lead to adverse drug interactions.

Implications in Biological Systems Mechanistic Studies

Bioaccumulation Potential and Distribution in In Vitro and Ex Vivo Models

Initial claims suggested that sucralose (B1001) does not bioaccumulate in the body. mdlinx.com However, more recent research indicates that sucralose can accumulate in the adipose tissue of rats. tandfonline.commdlinx.com One study found that sucralose was still present in the fatty tissues of rats two weeks after they stopped consuming it, even though it was no longer detectable in their urine and feces. mdlinx.com

While direct studies on the bioaccumulation of sucralose-6-acetate are emerging, its chemical properties suggest a potential for accumulation. Sucralose-6-acetate is more lipophilic, or fat-soluble, than sucralose itself. reddit.com This characteristic may enhance its absorption in the intestines and its ability to cross cellular barriers, potentially leading to bioaccumulation. reddit.com

In vitro studies using human gut epithelial tissues have provided insights into the distribution and effects of sucralose-6-acetate at a cellular level. ncsu.edu When exposed to both sucralose and sucralose-6-acetate, these tissues, which line the gut wall, showed increased permeability, a condition often referred to as "leaky gut". ncsu.edu This suggests that both compounds can impair the integrity of the intestinal barrier. tandfonline.comnih.gov

Furthermore, analysis of the genetic activity in human gut cells exposed to sucralose-6-acetate revealed increased expression of genes linked to oxidative stress, inflammation, and carcinogenicity. chemeurope.com Specifically, the gene metallothionein (B12644479) 1G (MT1G) showed the greatest increase in expression. nih.govdoctaris.com

Considerations of Mechanistic Toxicological Thresholds (e.g., Threshold of Toxicological Concern for Genotoxicity)

A significant area of investigation for sucralose-6-acetate revolves around its genotoxic potential, which is the ability of a chemical to damage DNA. ncsu.edu Multiple in vitro studies have indicated that sucralose-6-acetate is genotoxic. ncsu.edunih.gov

A high-throughput genotoxicity screening tool, the MultiFlow® assay, and a micronucleus (MN) test, which detects damage to chromosomes, both demonstrated the genotoxicity of sucralose-6-acetate. nih.govdoctaris.com The MultiFlow® assay classified the mechanism of action as clastogenic, meaning it causes breaks in DNA strands. nih.govdoctaris.com These findings were observed in experiments using human blood cells exposed to the compound. ncsu.edu

A key concept in toxicology is the Threshold of Toxicological Concern (TTC), which establishes a human exposure threshold for a chemical below which there is a very low probability of an appreciable risk to human health. For genotoxic substances, the European Food Safety Authority (EFSA) has set a TTC of 0.15 micrograms (µg) per person per day. ncsu.educhemeurope.com

Research suggests that the amount of sucralose-6-acetate present as an impurity in a single daily sucralose-sweetened beverage could exceed this genotoxicity threshold. ncsu.edunih.govdoctaris.com It is important to note that this does not even account for the additional sucralose-6-acetate that may be produced in the gut as a metabolite of sucralose. ncsu.educhemeurope.com Studies in rodents have shown that sucralose can be acetylated in the intestines, leading to the formation of sucralose-6-acetate, with levels in fecal samples reaching up to 10% relative to sucralose. nih.govdoctaris.com

| Parameter | Finding | Assay/Model |

| Genotoxicity | Genotoxic | MultiFlow® Assay, Micronucleus (MN) Test |

| Mechanism of Action | Clastogenic (causes DNA strand breaks) | MultiFlow® Assay |

| Threshold of Toxicological Concern (TTC) for Genotoxicity | 0.15 µ g/person/day | European Food Safety Authority (EFSA) |

| Potential Exposure from a Single Drink | May exceed the TTC for genotoxicity | Research analysis |

Theoretical and Computational Research on Sucralose 6 Acetate

Molecular Modeling and Docking Studies for Protein Interaction Prediction

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as sucralose (B1001) 6-acetate, might bind to a protein receptor. This provides insights into the potential biological pathways the molecule could influence. While specific molecular docking studies focusing exclusively on sucralose 6-acetate are not extensively detailed in publicly available research, studies on its parent compound, sucralose, offer valuable predictive insights.

Research on sucralose has utilized molecular docking to explore its binding affinity with various proteins. For instance, studies have investigated the interaction of sucralose with whey protein, revealing that van der Waals forces and hydrogen bonding are key contributors to their complex formation. researchgate.net Such studies showed that sucralose can alter the secondary structure of proteins and act as a destabilizer during thermal unfolding. researchgate.netarxiv.org

Furthermore, molecular docking simulations have been employed to assess the interaction of sucralose with proteins implicated in liver cancer, such as Caspase-3 (CASP3), Mitogen-activated protein kinase 1 (MAPK1), and Prostaglandin-endoperoxide synthase 2 (PTGS2). researchgate.netresearchgate.net These studies suggest that sucralose may interact with proteins involved in critical cellular functions like proliferation and immune response. researchgate.netresearchgate.net

Given the structural similarity, it can be hypothesized that this compound would also interact with these proteins. The presence of the 6-acetate group introduces additional steric bulk and changes the molecule's polarity and hydrogen bonding capacity, which could modulate the binding affinity and specificity compared to sucralose. The acetyl group may enhance interactions with hydrophobic pockets within a protein's binding site. However, without specific docking studies on this compound, these remain theoretical extrapolations based on the behavior of its parent compound.

Table 1: Predicted Protein Interactions Based on Sucralose Docking Studies

| Protein Target | Predicted Biological Pathway | Potential Implication of Interaction |

|---|---|---|

| Whey Protein | Protein Stability | Alteration of protein secondary structure. researchgate.net |

Quantum Chemical Calculations for Reactivity and Stability Assessments

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to understand the electronic structure of a molecule, which in turn determines its stability and reactivity.

Studies on sucralose have indicated that its thermal degradation involves the cleavage of the glycosidic bond. researchgate.net The unique quantum-chemical properties of the carbon-chlorine (C-Cl) bonds are significant for the molecule's characteristics. nih.gov Research has suggested that the heightened reactivity of the secondary organic chloride at the C4 carbon, activated by the electron-withdrawing effect of the acetyl group, contributes to the genotoxic potential of this compound. nih.govmdpi.com

Quantum chemical analyses of sucralose have suggested a high electron transfer capability, rendering it unstable and capable of interacting with nitrogenous bases of DNA and RNA. zenodo.org The addition of the 6-acetate group to the sucralose structure would further modify its electronic profile. The acetyl group is an electron-withdrawing group, which can influence the electron density distribution across the entire molecule. This could potentially increase the reactivity of nearby functional groups, including the C-Cl bonds, making them more susceptible to nucleophilic attack or other reactions that could lead to DNA damage. nih.govmdpi.com DFT calculations would be instrumental in quantifying these electronic effects and providing a more precise assessment of the reactivity and stability of this compound compared to sucralose.

In Silico Predictions of Biological Activity and ADME Properties

In silico tools are computational models that predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of chemical compounds. These predictions are crucial for early-stage toxicological assessment.

Recent research has heavily relied on in silico and in vitro models to characterize the toxicological profile of this compound. tandfonline.comdoctaris.com A key finding from these studies is the genotoxicity of this compound. ncsu.edusciencetimes.com

Biological Activity Predictions:

Genotoxicity: In silico tools, such as Leadscope®, which utilizes a structure-activity relationship (SAR) database, were used to predict the genotoxic potential of this compound. tandfonline.comdoctaris.com Subsequent in vitro tests, including the MultiFlow® assay and the micronucleus test, confirmed that this compound is genotoxic and acts via a clastogenic mechanism, meaning it causes breaks in DNA strands. ncsu.eduresearchgate.net

Gene Expression: Exposure of human intestinal epithelial cells to this compound led to a significant increase in the expression of genes associated with inflammation, oxidative stress, and cancer. ncsu.eduresearchgate.net The metallothionein (B12644479) 1G gene (MT1G) showed the greatest increase in expression. researchgate.netdoctaris.com This suggests that this compound can induce cellular stress and inflammatory responses. ncsu.edumedicalnewstoday.com

ADME Properties Predictions:

Metabolism and Excretion: this compound is known to be a metabolite of sucralose. nih.gov Studies in rodent models have found it in fecal samples, indicating it is formed in the intestines. tandfonline.comresearchgate.net

Intestinal Barrier Integrity: Both sucralose and this compound have been shown to impair the integrity of the intestinal barrier, leading to a "leaky gut". ncsu.eduresearchgate.netsciencetimes.com This increased permeability means substances that would typically be excreted could leak into the bloodstream. ncsu.edu

Enzyme Inhibition: this compound has been found to inhibit two key members of the cytochrome P450 family of enzymes, CYP1A2 and CYP2C19. researchgate.netdoctaris.com These enzymes are crucial for the metabolism and detoxification of a wide range of compounds, and their inhibition can lead to altered drug efficacy and potential toxicity. mdpi.com

Table 2: Summary of In Silico and Related In Vitro Findings for this compound

| Predicted Property | Computational Tool/Method | Experimental Finding | Reference |

|---|---|---|---|

| Biological Activity | |||

| Genotoxicity | Leadscope® (QSAR) | Genotoxic and clastogenic in MultiFlow® and micronucleus tests. | tandfonline.comncsu.edudoctaris.com |

| Gene Expression | RNA-seq analysis | Increased expression of genes for inflammation, oxidative stress, cancer (e.g., MT1G). | ncsu.eduresearchgate.netdoctaris.com |

| ADME Properties | |||

| Intestinal Permeability | Transepithelial Electrical Resistance (TEER) | Impaired intestinal barrier function ("leaky gut"). | ncsu.eduresearchgate.net |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Sucralose |

| Caspase-3 (CASP3) |

| Mitogen-activated protein kinase 1 (MAPK1) |

| Prostaglandin-endoperoxide synthase 2 (PTGS2) |

| Metallothionein 1G (MT1G) |

| Cytochrome P450 1A2 (CYP1A2) |

| Cytochrome P450 2C19 (CYP2C19) |

| Dextrose |

| Maltodextrin |

| L-dopa |

| Insulin |

| Arginine |

| Trehalose |

| Maltose |

| Tryptophan |

| Glucin |

| 5-nitro-2-propoxyaniline |

| Saccharin |

| Rebaudioside A |

| Acesulfame K |

| Cyclophosphamide |

| Vinblastine |

| Triton X-100 |

| Amsacrine |

| Asulacrine |

| Doxorubicin |

| Ibuprofen |

| Darunavir |

| Cholesterol |

Future Research Directions and Methodological Advancements

Comprehensive Elucidation of Sucralose (B1001) 6-Acetate Biotransformation Pathways

Initial studies have indicated that sucralose can be acetylated in the intestines to form sucralose 6-acetate. doctaris.comnih.govresearchgate.net Evidence from rodent models shows the presence of this compound in fecal samples at levels up to 10% relative to sucralose, suggesting intestinal acetylation. doctaris.comresearchgate.netresearchgate.net The biotransformation of sucralose to this compound is thought to be mediated by gut bacteria, as this conversion was not observed in an in vitro model of the human transverse colon devoid of bacteria. doctaris.com Commensal gut bacteria are known to acetylate xenobiotic compounds, and specific bacteria like Bacillus amyloliquefaciens have been shown to be capable of both acetylating and deacetylating sucralose. doctaris.com

Future research will need to comprehensively map these biotransformation pathways. This includes identifying the specific gut microbial species responsible for the acetylation of sucralose and the enzymatic processes involved. Understanding the kinetics of this transformation and the factors that may influence its rate, such as diet and individual variations in the gut microbiome, will be crucial. Furthermore, investigating the subsequent metabolic fate of this compound in the body is a critical next step.

Advanced In Vitro and Ex Vivo Model Development for Mechanistic Studies

Recent research has utilized advanced in vitro models to investigate the biological effects of this compound. doctaris.comtandfonline.com One such model is the RepliGut® System, a high-throughput intestinal stem cell platform that mimics the human transverse colon epithelium. doctaris.comtandfonline.com This system, composed of polarized intestinal cells grown on transwells, allows for the study of intestinal barrier function through measurements of transepithelial electrical resistance (TEER) and permeability. doctaris.comtandfonline.com Studies using this model have shown that both sucralose and this compound can impair intestinal barrier integrity. doctaris.comresearchgate.netresearchgate.net

The development and application of such advanced in vitro and ex vivo models are paramount for detailed mechanistic studies. Future efforts should focus on creating more complex models that incorporate various cell types found in the intestinal lining to better replicate the in vivo environment. Co-culture systems that include representative gut microbial communities alongside human intestinal cells could provide invaluable insights into the interplay between the microbiome, this compound formation, and subsequent effects on the intestinal barrier. These models will be instrumental in dissecting the molecular mechanisms underlying the observed genotoxicity and other cellular impacts. technologynetworks.commedicalnewstoday.com

Integration of Multi-Omics Approaches for Holistic Biological Impact Assessment

The biological impact of this compound has been explored using transcriptomics, specifically RNA-sequencing (RNA-seq). doctaris.comncsu.edunih.gov Exposure of human intestinal epithelium to this compound in the RepliGut® system led to a significant increase in the expression of genes associated with inflammation, oxidative stress, and cancer. doctaris.comncsu.edunih.gov Notably, the gene with the highest expression was metallothionein (B12644479) 1G (MT1G). doctaris.comncsu.edufrontiersin.org

A holistic understanding of the biological impact of this compound necessitates the integration of multiple "omics" disciplines. Future research should employ a multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics. This comprehensive approach will allow for a more complete picture of the cellular and systemic responses to this compound exposure. For instance, proteomics could identify changes in protein expression that correspond to the observed gene expression alterations, while metabolomics could reveal downstream metabolic disruptions. Integrating these datasets will be key to constructing a detailed network of the biological pathways affected by this compound. nih.gov

Refinement of Ultra-Trace Detection and Quantification Methods in Complex Biological and Environmental Matrices

The detection and quantification of sucralose and its metabolites in various samples are crucial for exposure assessment. High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique. mdpi.comsochob.cl For instance, HPLC with evaporative light-scattering detection (ELSD) has been used to determine sucralose in the presence of other sweeteners. mdpi.commdpi.com More sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have also been developed for detecting sucralose at micro- and nanomolar levels in food and environmental samples. mdpi.comresearchgate.netsci-hub.se

A significant challenge lies in the ultra-trace detection of this compound in complex biological matrices like blood, urine, and tissues, as well as in environmental samples. nih.govresearchgate.net Future methodological advancements should focus on refining these analytical techniques to achieve even lower limits of detection and quantification. This includes the development of more sensitive and selective LC-MS/MS methods and the exploration of novel techniques like high-resolution mass spectrometry. nih.govresearchgate.net The use of isotopically labeled internal standards is crucial for accurate quantification, especially when dealing with matrix effects in complex samples. researchgate.net Improved methods will be essential for accurately assessing human exposure to this compound from both direct ingestion as a contaminant and its formation in the gut.

Reassessment of Toxicological Paradigms Based on Emerging Mechanistic Data

Emerging data on the genotoxicity of this compound necessitates a reassessment of existing toxicological paradigms for sucralose. genomebc.cageneonline.com In vitro studies using the MultiFlow® assay, a high-throughput genotoxicity screening tool, and the micronucleus (MN) test have indicated that this compound is genotoxic, with a clastogenic mechanism of action that causes DNA strand breaks. doctaris.comncsu.edunih.gov These findings challenge the historical view of sucralose as biologically inert. tandfonline.com

The potential for sucralose to metabolize into a genotoxic compound raises significant questions about its long-term safety. ncsu.edu Future research must focus on in-depth toxicological studies of this compound itself. This includes conducting comprehensive in vivo studies in animal models to confirm the in vitro findings and to assess the potential for long-term health effects. The integration of mechanistic data from advanced in vitro models and multi-omics approaches will be critical in re-evaluating the toxicological profile of sucralose and informing regulatory agencies. technologynetworks.comverywellhealth.com This reassessment will be vital for ensuring that public health guidelines are based on the most current and comprehensive scientific evidence. geneonline.com

Q & A

Basic: What are the established laboratory synthesis methods for Sucralose 6-acetate (S6A)?

S6A is synthesized via a multi-step process starting from sucrose. The primary method involves:

- Step 1 : Acetylation of sucrose to produce sucrose-6-acetate using acetic anhydride or acetyl chloride under controlled pH and temperature .

- Step 2 : Chlorination of sucrose-6-acetate using Vilsmeier reagent (a mix of DMF and POCl₃) to replace hydroxyl groups with chlorine atoms .

- Step 3 : Deacetylation under alkaline conditions to yield sucralose, with S6A as an intermediate or byproduct .

Key optimization parameters include reaction time, temperature, and reagent stoichiometry to minimize impurities .

Basic: How can researchers detect and quantify S6A in biological samples?

S6A detection requires high-resolution analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for identifying S6A metabolites in plasma or urine due to its sensitivity to low concentrations .

- Gas Chromatography (GC) : Useful for volatile derivatives but requires derivatization steps .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity but is less sensitive for trace amounts .

Calibration curves using synthetic S6A standards are critical for accurate quantification .

Advanced: How do in vitro and in vivo models differ in assessing S6A’s genotoxicity, and what are their limitations?

- In vitro models (e.g., human gut epithelial cell lines):

- In vivo models (e.g., rodent studies):

Advanced: How should researchers address contradictory findings on S6A’s genotoxicity?

Conflicting data arise from:

- Sample purity : Commercial sucralose may contain trace S6A impurities, skewing results .

- Exposure duration : Acute vs. chronic studies show divergent DNA damage profiles .

Resolution strategies :

Advanced: What longitudinal study designs are optimal for assessing chronic S6A exposure?

- Cohort selection : Use genetically diverse animal models to account for metabolic variability .

- Endpoint metrics : Combine histopathology (gut epithelium), biomarker analysis (8-OHdG for oxidative DNA damage), and microbiome sequencing .

- Control groups : Include both sucrose and sucralose controls to isolate S6A-specific effects .

- Ethical compliance : Adhere to OECD Guidelines 489 (in vivo micronucleus assays) for regulatory alignment .

Basic: What analytical techniques characterize S6A’s stability under physiological conditions?

- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products in simulated gastric fluid (pH 2–3) and intestinal fluid (pH 6.8) .

- Spectrophotometry : Tracks absorbance changes at 265 nm (characteristic of S6A’s chlorinated structure) .

- Accelerated stability studies : Use elevated temperatures (40–60°C) to predict shelf-life and hydrolysis pathways .

Advanced: How can chlorination steps in S6A synthesis be optimized to reduce by-products?

- Reagent modulation : Adjust POCl₃:DMF ratios to minimize trichlorinated by-products .

- Temperature control : Maintain chlorination at 0–5°C to prevent over-substitution .

- Post-synthesis purification : Use silica gel chromatography or recrystallization to isolate S6A from sucralose and unreacted intermediates .

Basic: What distinguishes genotoxicity assays from mutagenicity assays in S6A research?

- Genotoxicity assays (e.g., comet assay, γH2AX foci detection): Measure DNA damage (e.g., strand breaks) without confirming heritable mutations .

- Mutagenicity assays (e.g., Ames test, transgenic rodent models): Assess permanent genetic changes (e.g., base-pair substitutions) .

Key finding : S6A exhibits genotoxicity in vitro but lacks mutagenicity in validated assays .

Advanced: What in silico models predict S6A’s metabolic pathways and toxicity endpoints?

- QSAR models : Predict binding affinity to DNA or metabolic enzymes (e.g., CYP450) using structural descriptors .

- Molecular docking simulations : Identify potential interactions with tight junction proteins (e.g., claudin-1) linked to gut permeability .

- Physiologically Based Pharmacokinetic (PBPK) modeling : Estimates tissue-specific S6A accumulation using partition coefficients and clearance rates .

Advanced: How should researchers control confounders in S6A gut integrity studies?

- Co-culture systems : Incorporate mucus-secreting cells (e.g., HT29-MTX) to mimic the gut barrier .

- Dietary controls : Standardize feed to eliminate confounding effects of fiber or polyphenols .

- Batch normalization : Pre-screen cell lines for baseline transepithelial electrical resistance (TEER) to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.